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Beta-Amyloid (35-43)

Cat. No.: B1578728
M. Wt: 846.1
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Description

Contextualization of Amyloid-Beta Peptides within Neurodegenerative Research

Amyloid-beta (Aβ) peptides are central to the field of neurodegenerative research, particularly in the context of Alzheimer's disease (AD). wikipedia.orgfrontiersin.org These peptides are the primary components of amyloid plaques, which are pathological hallmarks found in the brains of individuals with AD. wikipedia.orgpnas.org The amyloid cascade hypothesis posits that the imbalance between the production and clearance of Aβ peptides is a critical initiating event in the pathogenesis of AD. nih.govnih.gov This leads to the accumulation and aggregation of Aβ, which in turn is thought to trigger a cascade of events including the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, synaptic dysfunction, and ultimately, neuronal cell death. frontiersin.orgmdpi.com Research has shown that Aβ can exist in various forms, including monomers, soluble oligomers, and insoluble fibrils, with oligomeric forms being considered the most neurotoxic. wikipedia.orgfrontiersin.org The study of Aβ peptides and their various isoforms is crucial for understanding the molecular mechanisms underlying neurodegeneration and for the development of potential therapeutic strategies. frontiersin.orgnih.gov

Amyloid Precursor Protein (APP) Proteolytic Processing and Amyloid-Beta Generation

Amyloid-beta peptides are derived from the sequential proteolytic cleavage of the amyloid precursor protein (APP), a transmembrane glycoprotein (B1211001) with functions that are not yet fully understood but include roles in synapse formation and neural plasticity. wikipedia.orgfrontiersin.orgwikipedia.org APP can be processed through two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

In the non-amyloidogenic pathway , APP is first cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble ectodomain known as sAPPα and a C-terminal fragment called C83. Subsequent cleavage of C83 by γ-secretase generates the non-toxic p3 peptide and the APP intracellular domain (AICD). This pathway precludes the formation of Aβ. frontiersin.org

In the amyloidogenic pathway , APP is first cleaved by β-secretase (also known as BACE1), which cuts at the N-terminus of the Aβ sequence. frontiersin.orgd-nb.info This action generates a soluble fragment, sAPPβ, and a membrane-bound C-terminal fragment of 99 amino acids, C99. frontiersin.orgmdpi.com The C99 fragment is then cleaved by γ-secretase, a multi-protein complex, within the transmembrane domain. wikipedia.orgmdpi.com This final cleavage is imprecise and results in the generation of Aβ peptides of varying lengths, typically between 36 and 43 amino acids. wikipedia.orgnih.gov The AICD is also released into the cytoplasm during this step. frontiersin.org

The balance between these two pathways is critical, as a shift towards the amyloidogenic pathway leads to increased production of Aβ peptides. frontiersin.org

Characterization of Amyloid-Beta Peptide Isoforms and Fragments

The action of γ-secretase on the C99 fragment produces a variety of Aβ isoforms, which are peptides of different lengths. wikipedia.orgnih.gov The most common isoforms are Aβ(1-40) and Aβ(1-42). wikipedia.orgfrontiersin.org Aβ(1-40) is typically more abundant, constituting about 90% of the total Aβ produced. frontiersin.org However, Aβ(1-42) is considered more pathogenic due to its higher hydrophobicity and greater propensity to aggregate into neurotoxic oligomers and fibrils. wikipedia.orgfrontiersin.org An increased ratio of Aβ(1-42) to Aβ(1-40) is strongly associated with the development of Alzheimer's disease. bmbreports.org

Other less abundant but potentially significant isoforms include Aβ(1-38) and Aβ(1-43). nih.govresearchgate.net Aβ(1-43) is particularly noteworthy as it is highly amyloidogenic and has been implicated in the initiation of amyloid plaque deposition. nih.govfrontiersin.org Studies have shown that Aβ(1-43) can be found in amyloid plaques in both late-onset AD and mild cognitive impairment. nih.gov

In addition to these full-length isoforms, various shorter fragments of Aβ are also generated and studied. These fragments can arise from further enzymatic cleavage or can be synthesized for research purposes to investigate the properties of specific regions of the full-length peptide.

While much of the research focus has been on the full-length Aβ peptides, specific fragments have been identified as having significant biological activity. One such fragment is Aβ(25-35), which is considered a highly toxic region of the Aβ peptide and is known to play a role in AD due to its aggregation properties. nih.govresearchgate.net

The region encompassing amino acids 35 to 43 represents the C-terminal end of the longest Aβ isoforms. The specific sequence of amino acids in this region is critical for the peptide's properties. For instance, Aβ(1-42) ends with Isoleucine-Alanine, while Aβ(1-43) has an additional Threonine residue. bmbreports.orgfrontiersin.org This C-terminal region is part of the transmembrane domain of APP and contributes significantly to the hydrophobicity and aggregation potential of the Aβ peptide. The presence of specific amino acids at these C-terminal positions influences the cleavage by γ-secretase and the resulting length of the Aβ peptide. The Aβ(35-43) fragment itself contains a sequence that is part of this critical C-terminal end, which is instrumental in the molecular interactions that lead to oligomerization and fibril formation.

Properties

Molecular Weight

846.1

sequence

MVGGVVIAT

Origin of Product

United States

Physiological and Regulatory Roles of Amyloid Beta Peptides

Modulation of Synaptic Plasticity and Neuronal Function

Amyloid-beta peptides are increasingly recognized for their role in the fundamental processes of synaptic plasticity and neuronal function. nih.govnih.gov At physiological concentrations, Aβ is a normal product of neuronal metabolism that is crucial for regulating synaptic function from early life. nih.gov Monomeric forms of Aβ, specifically Aβ40 and Aβ42, are vital for synaptic plasticity and the survival of neurons. nih.govnih.gov

The release of Aβ at the synapse is directly prompted by synaptic activity. nih.govnih.gov This has led to the proposal of a negative feedback loop where increased neuronal activity elevates Aβ production, which in turn, dampens synaptic transmission to maintain neuronal activity within a normal physiological range. frontiersin.orgen-journal.org This regulatory action helps prevent neuronal hyperactivation. frontiersin.org

Research indicates that low, physiological levels of Aβ are necessary for long-term potentiation (LTP), a process essential for memory formation. mdpi.comfrontiersin.org Conversely, a reduction in synaptic Aβ can impair LTP, highlighting its regulatory role in synaptic neurotransmission. mdpi.com The peptide's influence extends to various neurotransmitter systems, including the glutamatergic system, where it helps regulate glutamate (B1630785) recycling at physiological levels. frontiersin.orgpatsnap.com

However, the effects of Aβ on synaptic function are concentration-dependent. While picomolar to low nanomolar concentrations support neuronal function and LTP, higher concentrations in the nanomolar and micromolar range become toxic to neurons. mdpi.com

Table 1: Effects of Amyloid-Beta on Synaptic Function

Aβ Concentration Effect on Synaptic Function Research Finding
Physiological (picomolar to low nanomolar) Modulates synaptic plasticity and is required for neuronal survival. nih.gov Enhances long-term potentiation (LTP). mdpi.com
Regulates synaptic transmission in a negative feedback loop to prevent hyperactivation. frontiersin.orgen-journal.org
Pathological (high nanomolar to micromolar) Impairs synaptic plasticity, leading to synaptic depression. frontiersin.orgfrontiersin.org Suppresses LTP and enhances long-term depression (LTD). frontiersin.org
Induces excitotoxicity due to impaired glutamate recycling. frontiersin.org

Contribution to Neurogenesis and Neurite Outgrowth

The amyloid precursor protein (APP), from which Aβ is derived, and its metabolites, play a significant role in neurodevelopmental processes, including neurogenesis and neurite outgrowth. nih.govaginganddisease.orgbiologists.com APP itself is involved in the generation of neurons, their differentiation, and migration. biologists.com

Soluble forms of Aβ have been shown to stimulate hippocampal neurogenesis. probiologists.com Specifically, truncated forms of Aβ, such as Aβ25-35 and Aβ1-28, have demonstrated neurotrophic effects. probiologists.com Furthermore, a metabolite of APP, sAPPα, promotes neurite outgrowth-like processes in various neuronal cell cultures. aginganddisease.org Reductions in the expression of APP have been linked to impairments in neurite outgrowth and synaptic activity. aginganddisease.org

However, the influence of Aβ on neurogenesis is complex and appears to be context-dependent. While soluble Aβ can promote neuronal growth, aggregated forms of the peptide can impair the differentiation of neuronal progenitor cells. probiologists.comalzforum.org For instance, Aβ aggregates have been found to disrupt Wnt/β-catenin signaling, a pathway crucial for neurogenesis, thereby hindering the formation of new neurons. alzforum.org

Endogenous Antioxidant and Neuroprotective Capabilities

Emerging evidence highlights the role of monomeric amyloid-beta as a natural antioxidant, providing protection against oxidative stress. wikipedia.orgjneurosci.org This function is particularly important in preventing neuronal death caused by oxidative damage from transition metals. jneurosci.org Monomeric Aβ1-40 and Aβ1-42 can chelate transition metal ions like copper and iron, which are potent catalysts of oxidation, thereby inhibiting the generation of neurotoxic oxygen radicals. jneurosci.orgocl-journal.org

In its monomeric form, Aβ has been shown to prevent lipid peroxidation induced by iron. jneurosci.org This antioxidant property is lost when Aβ aggregates into oligomeric and fibrillar forms; in fact, aggregated Aβ can itself contribute to the generation of reactive oxygen species. jneurosci.orgocl-journal.org

Beyond its antioxidant capabilities, Aβ monomers exhibit direct neuroprotective effects. nih.gov Studies have shown that monomeric Aβ1-42 protects neurons against excitotoxic death. en-journal.orgnih.gov This neuroprotective action is consistent with findings that inhibiting the enzymes responsible for Aβ synthesis can reduce neuronal viability. nih.gov The peptide KLVFF, a sequence within Aβ, has been identified as contributing to this protective activity. en-journal.org

Table 2: Antioxidant and Neuroprotective Properties of Amyloid-Beta

Form of Aβ Property Mechanism of Action
Monomeric Aβ Antioxidant Chelates transition metal ions (e.g., copper, iron) to prevent the generation of oxygen radicals. jneurosci.orgocl-journal.org
Inhibits lipid peroxidation. jneurosci.org
Monomeric Aβ Neuroprotective Protects against excitotoxic neuronal death. en-journal.orgnih.gov
Activates survival pathways such as the phosphatidylinositol-3-kinase/AKT pathway. en-journal.org
Aggregated Aβ Pro-oxidant Loses antioxidant capacity and can generate reactive oxygen species. jneurosci.orgocl-journal.org

Regulation of Neuronal Signaling Pathways

Amyloid-beta peptides exert significant influence over a variety of neuronal signaling pathways, which underlies their diverse physiological and pathological effects. At physiological levels, Aβ is involved in modulating pathways crucial for synaptic function and cell survival. nih.goven-journal.org

One of the key pathways affected by Aβ involves the N-methyl-D-aspartate (NMDA) receptor. nih.govfrontiersin.org Aβ can modulate NMDA receptor function, which is critical for synaptic plasticity. nih.gov Furthermore, Aβ oligomers can activate the non-receptor tyrosine kinase Fyn, leading to alterations in synaptic plasticity. frontiersin.orgmdpi.com

Aβ also interacts with signaling pathways related to cellular stress and survival. For instance, monomeric Aβ42 can activate type-1 insulin-like growth factor receptors, which in turn triggers the phosphatidylinositol-3-kinase/AKT pathway, a known pro-survival pathway for neurons. en-journal.org In contrast, under pathological conditions, Aβ can activate stress-related kinases such as c-Jun N-terminal kinase (JNK) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in tau hyperphosphorylation and neuronal damage. molbiolcell.orgnih.govmdpi.com

Recent research using single-cell RNA sequencing has revealed that cell-secreted Aβ can up-regulate the expression of genes related to synapses and down-regulate genes associated with metabolic stress. mdpi.com These changes correlate with the activation of the SEMA5, EPHA, and NECTIN signaling pathways, which are important regulators of synaptic plasticity. mdpi.com

Antimicrobial Properties and Immune System Interaction

A compelling body of evidence suggests that amyloid-beta is an antimicrobial peptide (AMP), playing a role in the brain's innate immune system. curealz.orgplos.orgnih.gov Aβ has demonstrated broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. curealz.orgfrontiersin.orgsciencedaily.com This protective function is mediated through the formation of oligomers and aggregates that entrap and neutralize pathogens. curealz.orgsciencedaily.com

The process of Aβ aggregation, often viewed as purely pathological, is a key part of its antimicrobial action. curealz.org Aβ oligomers can bind to the surfaces of microbes, and their subsequent aggregation into fibrils can physically trap pathogens, preventing them from attaching to host cells and disrupting their cellular membranes. curealz.orgsciencedaily.com Studies have shown that the expression of human Aβ can protect against lethal infections in animal models. sciencedaily.com

Aβ also interacts with various components of the immune system. It can be considered an "early responder cytokine," a signaling molecule that modulates immune responses. nih.govresearchgate.net Aβ can bind to and be released by microglia, the primary immune cells of the brain, and it interacts with the complement system and Toll-like receptors, similar to established cytokines. nih.govresearchgate.netnih.gov This interaction can trigger neuroinflammatory responses, which, while intended to be protective, can become detrimental if chronically activated. mdpi.commdpi.com

Table 3: Antimicrobial Activity of Amyloid-Beta

Pathogen Type Example Protective Effect of Aβ
Bacteria Salmonella Increased survival in mouse models expressing human Aβ. sciencedaily.com
Fungi Candida Protected cultured neuronal cells from infection. sciencedaily.com
Viruses Herpes Simplex Virus 1 (HSV1) Aβ's immune response is interconnected with that of tau protein. curealz.org

Involvement in Cholesterol Transport and Homeostasis

Amyloid-beta peptides are intricately linked to lipid homeostasis, particularly the regulation of cholesterol. nih.govharvard.edu There is a bidirectional relationship where cholesterol levels can influence Aβ production, and in turn, Aβ can regulate cholesterol synthesis. nih.govresearchgate.net

Specifically, increased cholesterol levels have been shown to enhance the production of Aβ. nih.govharvard.edu Conversely, Aβ peptides, particularly Aβ40, can decrease the de novo synthesis of cholesterol by inhibiting the key enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR). nih.govharvard.edu This action is similar to that of statin drugs. nih.gov

Aβ also affects the trafficking of intracellular vesicles that are thought to be involved in cellular cholesterol homeostasis. pnas.orgnih.gov Fibrillogenic forms of Aβ have been found to inhibit cholesterol esterification and alter the distribution of free cholesterol within neurons. pnas.org Furthermore, Aβ peptides regulate sphingolipid metabolism by directly activating sphingomyelinases. nih.gov This regulatory role in lipid homeostasis suggests that APP and its cleavage products are part of a feedback system that controls cellular lipid levels. harvard.edu

Investigative Methodologies and Model Systems for Beta Amyloid 35 43 Research

In Vitro Cellular Models

In vitro cellular models are indispensable for dissecting the molecular pathways of Aβ(35-43) neurotoxicity. Various cell lines are utilized to mimic the neuronal environment and assess the peptide's impact on cellular viability and function.

Commonly used cell lines include:

PC12 cells: Derived from a rat adrenal medulla tumor, these cells differentiate into neuron-like cells and are sensitive to the neurotoxic effects of Aβ fragments. spandidos-publications.com Studies have shown that Aβ(25-35) can induce apoptosis and cytoskeletal disintegration in PC12 cells in a dose-dependent manner. spandidos-publications.com

SH-SY5Y cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells are frequently used to study Aβ-induced toxicity and the protective effects of potential therapeutic compounds. nih.govnih.gov For instance, research has demonstrated that Aβ(25-35) can cause a significant reduction in the viability of SH-SY5Y cells when co-cultured with astroglial cells. nih.gov

HT22 cells: An immortalized mouse hippocampal neuronal cell line, particularly useful for studying glutamate-induced oxidative stress and Aβ toxicity. rsc.org Exposure of HT22 cells to Aβ(25-35) has been shown to inhibit cell viability and damage cellular morphology. rsc.org

Primary Neuronal Cultures: These cultures, derived directly from rodent brain tissue, provide a more physiologically relevant model for studying neuronal responses to Aβ peptides. researchgate.net

Interactive Table: In Vitro Cellular Models for Aβ(35-43) Research

Cell Line Origin Key Characteristics & Research Applications
PC12 Rat Pheochromocytoma Differentiates into neuron-like cells; used to study neurotoxicity, apoptosis, and cytoskeletal changes induced by Aβ(25-35). spandidos-publications.com
SH-SY5Y Human Neuroblastoma Can be differentiated into mature neurons; used to investigate Aβ-induced cell death, oxidative stress, and signaling pathways. nih.govnih.gov
HT22 Mouse Hippocampus Susceptible to glutamate (B1630785) toxicity; used to model Aβ-induced neurotoxicity and inflammatory responses. rsc.org
Primary Neurons Rodent Brain Tissue Provide a high-fidelity model of in vivo neuronal physiology; used to study synaptic dysfunction and cell death mechanisms. researchgate.net

In Vivo Animal Models

Animal models are critical for investigating the complex, systemic effects of Aβ peptides in a living organism. While no single animal model perfectly recapitulates all aspects of Alzheimer's disease, various models are used to study Aβ pathology and its behavioral consequences. nih.govmdpi.com

Rodent Models: Mice and rats are the most commonly used animals in Aβ research due to their genetic tractability and relatively short lifespan. spandidos-publications.com

Transgenic Mice: These models involve the insertion of human genes associated with familial Alzheimer's disease, such as mutant forms of the amyloid precursor protein (APP) and presenilin (PSEN). embopress.orgoup.commdpi.com While these models often focus on the full-length Aβ peptide, they provide invaluable insights into the process of amyloid plaque formation and its downstream effects. nih.govaginganddisease.org For example, 5XFAD mice, which express five familial AD mutations, show rapid and extensive Aβ42 accumulation. nih.gov

Peptide Injection Models: A more direct way to study the effects of specific Aβ fragments involves the intracerebroventricular (ICV) or localized injection of synthetic peptides, such as Aβ(25-35), into the brains of rodents. researchgate.netmdpi.com These models are useful for studying acute toxicity and its impact on learning and memory. researchgate.net Studies have shown that ICV administration of Aβ(25-35) can impair working memory in rats. researchgate.net

Non-human Primates: Primates, such as the mouse lemur, naturally develop some age-related neuropathologies similar to those seen in human AD, including Aβ plaques. spandidos-publications.com

Other Models: Organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (roundworm) are also used to screen for genes and pathways involved in Aβ toxicity due to their genetic simplicity and rapid life cycles. frontiersin.org

Interactive Table: In Vivo Animal Models in Aβ Research

Model Type Key Features & Research Applications
Transgenic Mice (e.g., 5XFAD, APP/PS1) Genetic Overexpress human genes with familial AD mutations, leading to Aβ plaque formation; used to study disease progression and test therapies. spandidos-publications.comnih.gov
Peptide-Injected Rodents Induced Direct administration of synthetic Aβ fragments (e.g., Aβ(25-35)) into the brain; used to study acute neurotoxicity and cognitive deficits. researchgate.netmdpi.com
Non-human Primates (e.g., Mouse Lemur) Natural Develop age-related Aβ pathology similar to humans; provide a more complex model for studying disease mechanisms. spandidos-publications.com
Drosophila and C. elegans Genetic Used for high-throughput genetic screens to identify modifiers of Aβ toxicity. frontiersin.org

Biophysical and Structural Characterization Techniques

Understanding the three-dimensional structure of Aβ(35-43) and its aggregation process is fundamental to elucidating its toxic mechanism. A variety of biophysical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the atomic-level structure of peptides in solution and in the solid state. nih.gov Solid-state NMR has been particularly instrumental in revealing the parallel β-sheet organization within Aβ fibrils. nih.govpnas.org Solution NMR has been used to study the conformation of Aβ fragments in different environments, such as in the presence of membrane mimetics. nbrc.ac.in

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides, such as the transition from a random coil or α-helical conformation to a β-sheet structure, which is characteristic of amyloid formation. ox.ac.ukbibliotekanauki.pl Studies have used CD to monitor the aggregation of Aβ fragments and the influence of environmental factors. nih.govnih.gov

X-ray Crystallography: While challenging for aggregation-prone peptides like Aβ, X-ray crystallography can provide high-resolution structural information when suitable crystals can be obtained. nih.gov

Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of Aβ aggregates, from small oligomers to mature fibrils, providing information on their size and shape. wvu.edu

Fluorescence Spectroscopy: Techniques like Thioflavin T (ThT) fluorescence are commonly used to monitor the kinetics of amyloid fibril formation in real-time. researchgate.net

Interactive Table: Biophysical Techniques for Aβ(35-43) Characterization

Technique Information Obtained Key Findings for Aβ Peptides
NMR Spectroscopy Atomic-resolution 3D structure, dynamics, intermolecular interactions. Revealed parallel β-sheet structure in fibrils; characterized monomeric and oligomeric states. nih.govnih.govpnas.org
CD Spectroscopy Secondary structure content (α-helix, β-sheet, random coil). Monitored the conformational transition to β-sheet during aggregation. ox.ac.ukbibliotekanauki.plnih.gov
X-ray Crystallography High-resolution 3D structure of crystalline samples. Provided detailed atomic models of Aβ fragments. nih.gov
Microscopy (EM, AFM) Morphology, size, and shape of aggregates. Visualized the spectrum of Aβ assemblies from oligomers to fibrils. wvu.edu
Fluorescence Spectroscopy Kinetics of fibril formation. Quantified the rate and extent of Aβ aggregation. researchgate.net

Computational and Molecular Dynamics Simulation Approaches

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering insights into the dynamic behavior of Aβ(35-43) at an atomic level. mdpi.commdpi.comtandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the folding, aggregation, and interaction of Aβ peptides with other molecules, such as lipids in a cell membrane. pnas.orgnih.gov These simulations can reveal transient intermediate structures that are difficult to capture experimentally and provide a detailed picture of the forces driving aggregation. researchgate.net For instance, MD simulations have been used to study the formation of Aβ tetramers and their interaction with model membranes. nih.gov

Homology Modeling: This approach is used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and its similarity to a known structure. acs.org

Mathematical Modeling: Systems of differential equations are used to model the kinetics of Aβ aggregation and its spatial propagation within the brain, helping to understand the progression of the disease. esaim-proc.org

Interactive Table: Computational Approaches in Aβ(35-43) Research

Approach Purpose Key Insights
Molecular Dynamics (MD) Simulates the movement of atoms over time to study peptide dynamics, folding, and aggregation. mdpi.compnas.orgnih.gov Revealed conformational transitions, oligomer formation, and interactions with membranes at an atomic level. pnas.orgnih.govresearchgate.net
Homology Modeling Predicts the 3D structure of a peptide based on known templates. acs.org Generates structural models for further computational analysis. acs.org
Mathematical Modeling Uses equations to describe the kinetics and spread of Aβ aggregation. esaim-proc.org Provides a framework for understanding the dynamics of amyloid pathology at a systems level. mdpi.comesaim-proc.org

Biochemical and Proteomic Assays

Biochemical and proteomic assays are essential for identifying and quantifying proteins and their modifications in response to Aβ(35-43) exposure, providing a broad view of the cellular pathways affected.

Mass Spectrometry (MS): MS-based proteomics is a powerful tool for identifying the protein components of amyloid plaques and for discovering biomarkers of Alzheimer's disease in biological fluids. mdpi.commdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to analyze changes in the proteome of cells or tissues following Aβ treatment. nih.govelifesciences.orgfrontiersin.org

Two-Dimensional Gel Electrophoresis (2-DE): This technique separates proteins based on two different properties, allowing for the visualization of complex protein mixtures and the identification of differentially expressed proteins. mdpi.com

Western Blotting: This method is used to detect and quantify specific proteins in a sample, for example, to measure the levels of proteins involved in apoptotic or inflammatory pathways after Aβ treatment.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive assay used to quantify the concentration of specific proteins, such as cytokines or Aβ peptides themselves, in various samples.

Interactive Table: Biochemical and Proteomic Assays

Assay Function Application in Aβ Research
Mass Spectrometry Identifies and quantifies thousands of proteins in a complex sample. mdpi.commdpi.com Characterized the proteome of amyloid plaques and identified biomarkers in response to Aβ. nih.govmdpi.comelifesciences.org
2D Gel Electrophoresis Separates proteins for visualization and identification. mdpi.com Detected changes in protein expression in AD models. mdpi.com
Western Blotting Detects specific proteins. Confirmed changes in the levels of key proteins in pathways affected by Aβ.
ELISA Quantifies specific proteins. Measured levels of Aβ and inflammatory markers in biological samples.

Genetic Manipulation and Mutagenesis Studies

Genetic manipulation techniques are crucial for understanding the role of specific genes and mutations in Aβ production and toxicity.

Site-Directed Mutagenesis: This technique is used to introduce specific mutations into the gene encoding APP or Aβ itself. embopress.org By studying the effects of these mutations, researchers can identify key amino acid residues that are critical for Aβ aggregation and toxicity. For example, mutations in the APP gene are known to increase the production of aggregation-prone Aβ peptides. omicsonline.org

Gene Knockout/Knock-in: In animal models, genes can be deleted (knockout) or replaced with a modified version (knock-in) to study their function. embopress.org For example, knocking out the BACE1 gene, which encodes an enzyme required for Aβ production, leads to a significant reduction in Aβ levels in mice. nih.gov Knock-in models with humanized Aβ sequences and clinical mutations have also been developed. embopress.org

CRISPR/Cas9 Gene Editing: This revolutionary technology allows for precise editing of the genome. researchgate.netnih.gov It is being used to create more accurate cell and animal models of Alzheimer's disease by introducing specific mutations found in patients. dovepress.com CRISPR/Cas9 has been used to correct mutations in the APP gene in cell lines, leading to reduced Aβ production. omicsonline.org It can also be used to target genes that modify Aβ toxicity. researchgate.net

Interactive Table: Genetic Manipulation Techniques in Aβ Research

Technique Description Application in Aβ Research
Site-Directed Mutagenesis Introduces specific changes into a DNA sequence. embopress.org Identified critical residues for Aβ aggregation and toxicity by studying the effects of specific mutations. omicsonline.org
Gene Knockout/Knock-in Deletes or replaces a gene in an organism. embopress.org Elucidated the function of genes like APP and BACE1 in Aβ production. nih.govembopress.org
CRISPR/Cas9 A powerful tool for precise genome editing. researchgate.netnih.gov Created more accurate disease models and explored therapeutic strategies by correcting or introducing specific mutations. omicsonline.orgdovepress.com

Therapeutic Conceptualizations Targeting Beta Amyloid 35 43 and Associated Pathways

Strategies for Modulating Amyloidogenic Processing

The generation of Aβ peptides, including the Aβ(35-43) fragment, is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. mdpi.comnih.gov A primary therapeutic strategy, therefore, involves modulating these enzymes to reduce the production of amyloidogenic fragments. nih.govfrontiersin.org

Research has shown that certain compounds can influence APP processing. For instance, dieckol, a phlorotannin, has been observed to regulate APP processing enzymes, including α-secretase, β-secretase, and γ-secretase (presenilin-1), thereby acting on both amyloidogenic and non-amyloidogenic pathways. mdpi.com Such strategies could theoretically reduce the generation of the Aβ(35-43) fragment by limiting the availability of its parent C-terminal fragments produced by β-secretase.

Interventions to Inhibit Beta-Amyloid Aggregation

A key pathological feature of AD is the aggregation of Aβ peptides into soluble oligomers and insoluble fibrils, which are neurotoxic. nih.govresearchgate.net Therefore, a significant therapeutic avenue is the use of inhibitors to block this aggregation process. nih.govnih.gov

Various natural and synthetic compounds have been investigated for their ability to inhibit Aβ aggregation. Plant-derived polyphenols, such as myricetin (B1677590) and rosmarinic acid, have demonstrated the ability to inhibit the aggregation of Aβ peptides in vitro. nih.govmdpi.com These compounds are thought to interfere with the formation of β-sheets, which are crucial for fibril formation. biomolther.org For example, rosmarinic acid has been shown to inhibit fibril formation of Aβ40 and Aβ42 in a dose-dependent manner and can also destabilize pre-formed fibrils. frontiersin.org

Other natural compounds like curcumin, brazilin, and salvianolic acid B have also been studied for their anti-aggregation properties. nih.govfrontiersin.org Curcumin has been reported to inhibit the formation of Aβ fibrils and destabilize existing ones. frontiersin.org Salvianolic acid B and dihydromyricetin (B1665482) (DMyr) have been shown to inhibit the fibrillation and toxicity of Aβ40 and Aβ42. nih.gov Platinum(II) complexes have also been investigated as potential inhibitors of Aβ aggregation, with some showing the ability to coordinate with the peptide and alter its aggregation propensity. db-thueringen.deresearchgate.net

Furthermore, de novo designed miniproteins have been developed to cap the growing ends of Aβ fibrils, thereby halting their elongation and preventing seeded aggregation. pnas.org These inhibitors are designed to be specific to their target amyloid protein. pnas.org

Compound/MoleculeSource/TypeObserved Effect on Aβ AggregationReferences
MyricetinNatural PolyphenolInhibits Aβ peptide aggregation. nih.gov
Rosmarinic AcidNatural PolyphenolInhibits fibril formation and destabilizes pre-formed fibrils. frontiersin.orgportlandpress.com
Salvianolic Acid BNatural Phenolic CompoundInhibits Aβ40 and Aβ42 fibrillation and toxicity. nih.gov
Dihydromyricetin (DMyr)Natural FlavonoidInhibits Aβ40 and Aβ42 fibrillation and toxicity. nih.gov
CurcuminNatural PolyphenolInhibits formation of Aβ fibrils and destabilizes pre-formed fibrils. frontiersin.org
BrazilinNatural CompoundInhibits fibril formation, favoring granular aggregates. frontiersin.org
AmentoflavoneNatural BiflavonoidInhibits Aβ1–42 fibrillization and disassembles preformed fibrils. biomolther.org
Platinum(II) ComplexesSyntheticInhibit aggregation and reduce cytotoxicity. db-thueringen.deresearchgate.net
Designed MiniproteinsSynthetic ProteinCap fibril ends to halt further growth and seeding. pnas.org

Approaches Enhancing Beta-Amyloid Clearance Mechanisms

Enhancing the natural clearance mechanisms of Aβ from the brain is another critical therapeutic strategy. nih.govmdpi.com The brain clears Aβ through several pathways, including enzymatic degradation and cellular uptake by glial cells. biomolther.orgnih.gov

Enzymatic degradation involves several proteases known as Aβ-degrading enzymes (ADEs). biomolther.org Key enzymes in this process include neprilysin (NEP), insulin-degrading enzyme (IDE), and matrix metalloproteinases (MMPs). biomolther.orgoup.com These enzymes cleave Aβ into smaller, less toxic fragments that are more easily cleared. biomolther.org Modulating the expression or activity of these enzymes could effectively regulate Aβ levels. nih.gov For example, plasmin has been shown to degrade Aβ, and its activation is considered a viable therapeutic approach. nih.gov

Cellular clearance is primarily mediated by microglia and astrocytes, which take up and degrade Aβ through phagocytosis. nih.govfrontiersin.org Enhancing the phagocytic activity of these glial cells is a potential therapeutic target. mdpi.com Receptors on microglia, such as TREM2, are involved in Aβ clearance, and modulating their signaling could enhance this process. nih.govmdpi.com

Transport across the blood-brain barrier (BBB) is another major clearance route, facilitated by receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). biomolther.orgnih.gov Enhancing LRP1 expression or function could improve the transport of Aβ out of the brain. mdpi.com The glymphatic system, which facilitates the bulk flow of interstitial fluid and solutes, including Aβ, out of the brain, also plays a role in clearance, particularly during sleep. nih.govwikipedia.org

Immunotherapy, using antibodies to target Aβ, promotes its clearance by stimulating microglial phagocytosis and facilitating its movement from the brain into the systemic circulation. mdpi.comwikipedia.org

Clearance MechanismKey Molecules/CellsTherapeutic ApproachReferences
Enzymatic DegradationNeprilysin (NEP), Insulin-Degrading Enzyme (IDE), Matrix Metalloproteinases (MMPs), PlasminEnhance the expression or activity of these enzymes to increase Aβ breakdown. biomolther.orgoup.comnih.gov
Cellular Uptake (Phagocytosis)Microglia, AstrocytesStimulate the phagocytic activity of glial cells to remove Aβ. mdpi.comnih.gov
Transport across Blood-Brain BarrierLow-density lipoprotein receptor-related protein 1 (LRP1)Increase the expression or function of transport proteins to facilitate Aβ efflux from the brain. biomolther.orgmdpi.com
Glymphatic SystemCerebrospinal Fluid (CSF), Interstitial Fluid (ISF)Enhance glymphatic flow to improve the bulk clearance of Aβ. nih.govwikipedia.org
ImmunotherapyAnti-Aβ AntibodiesAdminister antibodies that target Aβ for removal by the immune system. mdpi.comwikipedia.org

Interventions Mitigating Downstream Pathological Effects

Beyond directly targeting Aβ, therapeutic strategies also focus on mitigating the downstream pathological consequences of its accumulation, such as oxidative stress, mitochondrial dysfunction, and neuroinflammation.

Aβ peptides, including the Aβ(25-35) fragment, are known to induce oxidative stress by generating reactive oxygen species (ROS). spandidos-publications.comacs.org This oxidative stress contributes to neuronal damage. acs.org The methionine residue at position 35 of Aβ is thought to be critical for its ability to induce oxidative stress. nih.gov

A primary strategy to counteract this is the use of antioxidants. acs.org Vitamin E, a chain-breaking antioxidant, has been shown to modulate the oxidative stress and neurotoxic effects of Aβ(1-42). nih.gov Other natural compounds with antioxidant properties, such as phenolic compounds found in plant extracts, have also shown protective effects. For example, an extract from Oroxylum indicum inhibited Aβ-induced ROS production in a dose-dependent manner. spandidos-publications.com Antioxidants like Vitamin C and glutathione (B108866) (GSH) are also crucial in protecting against oxidative damage. acs.org

Mitochondrial dysfunction is a significant consequence of Aβ accumulation and is considered a key event in AD pathogenesis. nih.govmdpi.com Aβ can accumulate within mitochondria, leading to impaired energy metabolism, increased ROS production, and altered calcium homeostasis. mdpi.comnih.gov The Aβ(25-35) fragment has been shown to block the entry of nuclear-encoded proteins into mitochondria, leading to decreased mitochondrial membrane potential and increased ROS production. nih.gov

Therapeutic interventions aim to protect mitochondria and restore their function. Inhibiting the interaction between Aβ and mitochondrial proteins, such as amyloid-binding alcohol dehydrogenase (ABAD), has been shown to ameliorate oxidative stress. mdpi.com Strategies that reduce Aβ-induced cytotoxicity can also mitigate mitochondrial dysfunction. For instance, the IRE1α inhibitor 4μ8c has been shown to reduce Aβ-induced cytotoxicity and alleviate mitochondrial damage in cell models. frontiersin.org Providing additional mitochondrial substrates, such as methyl-succinate, can help recover mitochondrial potential after Aβ exposure. jneurosci.org

Aβ accumulation triggers a chronic neuroinflammatory response, primarily mediated by microglia. researchgate.netmdpi.com While acute microglial activation can be beneficial for Aβ clearance, chronic activation leads to the release of pro-inflammatory cytokines that can cause neuronal damage. mdpi.comresearchgate.net Aβ can activate microglia through various receptors, including Toll-like receptors (TLRs). mdpi.com

Therapeutic strategies focus on modulating this neuroinflammatory response. This can involve developing antagonists for the receptors that activate microglia or inhibiting the downstream signaling pathways, such as the NF-κB pathway. rsc.org For instance, the novel therapeutic candidate PTI-125 has been shown to reverse an altered conformation of the protein filamin A, which is required for Aβ to activate TLR4 and induce an inflammatory response. oaepublish.com By modulating microglial activation, it is possible to shift them from a pro-inflammatory state to a more protective, phagocytic phenotype, thereby reducing neuronal damage and enhancing Aβ clearance. mdpi.com

Supporting Synaptic Integrity and Neuronal Survival

The neurotoxic effects of beta-amyloid (Aβ) peptides, including the highly toxic fragment Aβ(25-35), are central to the pathology of Alzheimer's disease (AD), leading to synaptic dysfunction and neuronal loss. nih.govplos.org Consequently, therapeutic strategies aimed at preserving synaptic integrity and promoting neuronal survival are of paramount importance. Research has identified several compounds and pathways that offer neuroprotection against Aβ(25-35)-induced damage.

A variety of natural and synthetic compounds have demonstrated the ability to counteract the detrimental effects of Aβ(25-35). These agents often work by mitigating oxidative stress, a key mechanism of Aβ toxicity. plos.org For instance, some polyphenols and extracts with antioxidant properties have been shown to protect neuronal cells from Aβ(25-35)-induced cytotoxicity. plos.org Additionally, certain molecules can interfere with the signaling cascades initiated by Aβ that lead to apoptosis, or programmed cell death. scirp.orgmdpi.com

Several therapeutic agents have been investigated for their neuroprotective effects against Aβ(25-35). These include compounds that modulate neurotransmitter systems, growth factors that support neuronal health, and anti-inflammatory agents that can reduce the neuroinflammation associated with Aβ deposition. scirp.orgnih.gov For example, neurosteroids like allopregnanolone (B1667786) have been shown to restore learning and memory and reduce the Aβ burden in animal models. scirp.org Similarly, cyclic nucleotides such as cAMP have been found to ameliorate Aβ-induced memory impairment. scirp.org

The table below summarizes key research findings on compounds and their mechanisms for supporting synaptic integrity and neuronal survival in the context of Aβ(25-35) toxicity.

Compound/AgentMechanism of ActionObserved Effects
Allopregnanolone NeurosteroidRestores learning and memory, reduces Aβ burden. scirp.org
cAMP Cyclic NucleotideAmeliorates Aβ-induced memory impairment and mitochondrial dysfunction. scirp.org
Pregnenolone NeurosteroidProtects PC-12 cells against Aβ peptide toxicity. scirp.org
Valproic Acid Histone Deacetylase InhibitorAttenuates Aβ(25-35)-induced neurotoxicity by suppressing the mitochondria-mediated apoptotic pathway. scirp.org
Cinnamaldehyde Natural CompoundProvides neuroprotection against Aβ in neuronal cell lines. scirp.org
Triptolide DiterpenoidPrevents Aβ(25-35)-induced neuronal apoptosis by inhibiting oxidative stress. scielo.br
Membrane-Free Stem Cell Extract (MFSCE) Stem cell-derived extractIncreases cell viability, reduces reactive oxygen species, and downregulates amyloidogenic pathway proteins in response to Aβ(25-35). mdpi.com

These findings highlight the potential of multifaceted therapeutic approaches that not only target the Aβ peptide itself but also bolster the brain's intrinsic protective mechanisms to maintain synaptic health and neuronal viability in the face of Aβ(25-35) pathology.

Identification of Novel Pathway-Specific Therapeutic Targets

The complex pathology driven by beta-amyloid (Aβ) peptides, including the toxic fragment Aβ(25-35), necessitates the identification of novel therapeutic targets beyond direct Aβ reduction. nih.gov Research is increasingly focused on the specific intracellular and extracellular pathways that are disrupted by Aβ(25-35) to uncover new avenues for intervention. mdpi.com

One promising area of investigation is the modulation of signaling pathways that are dysregulated by Aβ. For example, the PI3K/Akt signaling pathway is crucial for neuronal survival, and its activation has been shown to protect against Aβ-induced toxicity. mdpi.com Consequently, molecules that can enhance this pathway are being explored as potential therapeutics. Another critical pathway involves Glycogen (B147801) Synthase Kinase 3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation, a downstream effect of Aβ pathology. mdpi.com Inhibiting GSK-3β could therefore mitigate some of the toxic effects of Aβ. mdpi.com

The interaction of Aβ with various cellular components also presents opportunities for targeted therapies. The discovery that Aβ oligomers can bind to cell surface receptors like the prion protein (PrPC) and activate downstream signaling cascades, such as those involving Fyn kinase and NMDA receptors, has opened up new therapeutic possibilities. pnas.orgcell-stress.com Blocking these interactions or the subsequent signaling events could prevent the synaptic damage caused by Aβ.

Furthermore, understanding the cellular mechanisms for Aβ clearance and degradation has identified new targets. Enhancing the activity of Aβ-degrading enzymes, such as neprilysin and insulin-degrading enzyme, represents a viable strategy. oup.com Similarly, modulating the pathways involved in the cellular uptake and degradation of Aβ, such as the endocytic and lysosomal pathways, could help reduce the burden of toxic Aβ species. mdpi.com

The table below details some of the novel pathway-specific therapeutic targets being investigated in the context of Aβ pathology.

Target/PathwayRationale for TargetingPotential Therapeutic Approach
PI3K/Akt Signaling Pathway Promotes neuronal survival and protects against Aβ toxicity. mdpi.comSmall molecule activators of the PI3K/Akt pathway.
GSK-3β Involved in tau hyperphosphorylation and Aβ-mediated neurotoxicity. mdpi.comGSK-3β inhibitors.
Aβ Oligomer-Receptor Interaction (e.g., with PrPC) Initiates toxic signaling cascades leading to synaptic dysfunction. pnas.orgMonoclonal antibodies or small molecules that block the interaction.
Fyn Kinase A downstream effector of Aβ oligomer-PrPC signaling that contributes to excitotoxicity. cell-stress.comFyn kinase inhibitors.
Aβ-Degrading Enzymes (e.g., Neprilysin, IDE) Enhance the clearance of Aβ from the brain. oup.comGene therapy to increase enzyme expression or small molecules to enhance enzyme activity.
Endocytic/Lysosomal Pathway Involved in the uptake and degradation of Aβ. mdpi.comModulators of endocytosis and lysosomal function to promote Aβ clearance.
WNT-β Catenin Signaling Downregulation by DKK1 promotes Aβ production and synapse degradation. explorationpub.comAttenuation of signaling pathways leading to Aβ overproduction. explorationpub.com
Warburg Effect (Aerobic Glycolysis) A metabolic adaptation in some nerve cells that confers resistance to Aβ toxicity. plos.orgTargeting enzymes like Pyruvate Dehydrogenase Kinase (PDK) and Lactate Dehydrogenase A (LDHA) that regulate this effect. plos.org

The exploration of these novel targets and pathways offers hope for the development of more effective, disease-modifying therapies for Alzheimer's disease that address the multifaceted nature of Aβ-induced pathology.

Q & A

Q. Why do Beta-Amyloid (35-43) toxicity assays in immortalized cell lines often fail to predict in vivo outcomes?

  • Methodological Answer : Immortalized lines (e.g., SH-SY5Y) lack endogenous tau and APOE isoforms, critical for amyloid toxicity. Co-culture systems with astrocytes and microglia better model neuronal microenvironment crosstalk. A 2024 protocol combined CRISPR-edited neurons and live-cell imaging to track real-time calcium dysregulation .

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